5-Methanesulfonyl-6-methylpyridin-2-amine
Description
5-Methanesulfonyl-6-methylpyridin-2-amine is a substituted pyridine derivative featuring a methanesulfonyl group (-SO₂CH₃) at position 5, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 2. The methanesulfonyl moiety is a strong electron-withdrawing group, significantly influencing the electronic properties and reactivity of the pyridine ring.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
6-methyl-5-methylsulfonylpyridin-2-amine |
InChI |
InChI=1S/C7H10N2O2S/c1-5-6(12(2,10)11)3-4-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
CWAPOKFMDVCUFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methanesulfonyl-6-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
While specific industrial production methods for 5-Methanesulfonyl-6-methylpyridin-2-amine are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Methanesulfonyl-6-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the prominent applications of 5-Methanesulfonyl-6-methylpyridin-2-amine is in the development of anticancer agents. Research indicates that derivatives of pyridine compounds can act as inhibitors of carbonic anhydrases, which are enzymes implicated in tumor growth and metastasis. A study highlighted the synthesis of tertiary sulfonamide derivatives based on this compound, demonstrating significant inhibitory activity against carbonic anhydrase IX, a target for cancer therapy .
Cyclin-Dependent Kinase Inhibition
The compound's structural analogs have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDKs have potential therapeutic applications in treating various cancers due to their role in controlling cell proliferation. Compounds with similar structures have shown promising results in preclinical models, indicating that modifications to the pyridine ring can enhance their potency against specific CDK targets .
Neuropharmacology
Glutamate Receptor Modulation
5-Methanesulfonyl-6-methylpyridin-2-amine and its derivatives have been explored for their effects on metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Compounds that modulate these receptors have been evaluated for their potential to treat conditions such as anxiety and depression. Studies have demonstrated that certain modifications to the pyridine structure can improve receptor selectivity and efficacy .
Material Science
Organic Electronics
In the field of organic electronics, pyridine derivatives including 5-Methanesulfonyl-6-methylpyridin-2-amine are being investigated for their charge transport properties. The compound's ability to function as an electron or hole transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that optimizing the molecular structure can significantly enhance its performance in electronic devices .
Synthesis and Characterization
The synthesis of 5-Methanesulfonyl-6-methylpyridin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. The characterization of this compound is crucial for understanding its properties and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.
Data Table: Summary of Applications
Case Studies
-
Inhibition of Carbonic Anhydrase IX
- A study synthesized novel derivatives based on 5-Methanesulfonyl-6-methylpyridin-2-amine, which exhibited potent inhibition against carbonic anhydrase IX, demonstrating potential as a therapeutic agent in cancer treatment.
-
Cyclin-Dependent Kinase Inhibitors
- Research on structural analogs revealed that modifications to the compound significantly enhanced its inhibitory effects on CDK1, CDK2, and CDK4, with implications for cancer therapy.
-
Organic Electronics Applications
- Investigations into the charge transport properties of pyridine derivatives indicated that 5-Methanesulfonyl-6-methylpyridin-2-amine could serve as a viable candidate for improving efficiency in organic electronic devices.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
The following table compares 5-Methanesulfonyl-6-methylpyridin-2-amine with structurally related pyridine derivatives:
Key Observations :
- Electron Effects : The methanesulfonyl group in the target compound enhances ring electron deficiency compared to phenyl (electron-withdrawing/donating depending on substituents) or methoxy (electron-donating) groups in analogs. This may increase stability in polar solvents or acidic conditions .
- Steric Considerations : The phenyl group in 6-Methyl-5-phenylpyridin-2-amine introduces greater steric bulk, which may hinder interactions in biological systems compared to the planar sulfonyl group .
Biological Activity
5-Methanesulfonyl-6-methylpyridin-2-amine, a pyridine derivative with the molecular formula CHNOS, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Properties:
- CAS Number: 1361478-89-8
- Molecular Weight: 186.2 g/mol
- Purity: ≥95%
The compound features a methanesulfonyl group and a methyl group on the pyridine ring, which contribute to its unique chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 5-methanesulfonyl-6-methylpyridin-2-amine can be achieved through several methods, including:
- Palladium-Catalyzed Suzuki Cross-Coupling Reaction : Involves reacting 5-bromo-2-methylpyridin-3-amine with methanesulfonyl chloride in the presence of a palladium catalyst.
- Continuous Flow Reactors : Used in industrial settings to enhance yield and efficiency.
Antimicrobial Properties
Research indicates that 5-methanesulfonyl-6-methylpyridin-2-amine exhibits significant antimicrobial activity. In particular, it has been studied for its effects against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds related to this structure have shown IC values as low as 20 μM in inhibiting biofilm formation in MRSA .
Anticancer Activity
The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that derivatives of pyridine compounds can inhibit the growth of cancer cells resistant to certain dietary carcinogens. These findings point towards the possibility of developing therapeutic agents targeting gastrointestinal tumors .
The mechanism by which 5-methanesulfonyl-6-methylpyridin-2-amine exerts its biological effects is believed to involve:
- Electrophilic Interactions : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophilic sites on biomolecules.
- Enzyme Inhibition : It may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation, thereby disrupting cellular processes essential for survival .
Case Studies and Research Findings
- Biofilm Inhibition Studies : A study demonstrated that related compounds inhibited biofilm formation in MRSA effectively, with IC values ranging from 20.7 to 22.4 μM. These compounds were evaluated for cytotoxicity, revealing minimal toxicity at lower concentrations .
- Anticancer Screening : Another investigation focused on the growth inhibition of cancer cells exposed to dietary carcinogens. Compounds similar to 5-methanesulfonyl-6-methylpyridin-2-amine showed promise in selectively targeting resistant cancer cells, suggesting a potential role in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC Value |
|---|---|---|
| 5-Methanesulfonyl-6-methylpyridin-2-amine | Antimicrobial (MRSA) | ~20 μM |
| 2-Aminoquinazoline Derivatives | Anti-biofilm activity | ~15 μM |
| Meridianin D Analogues | Biofilm inhibition | ~9 μM |
This table illustrates the comparative effectiveness of 5-methanesulfonyl-6-methylpyridin-2-amine against similar compounds in terms of antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
